
6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methyl- is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a tetrahydroisoquinoline core with a methyl group at the 7th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methyl- typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction generates the tetrahydroisoquinoline core structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Various substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinoline derivatives, while reduction can produce more saturated tetrahydroisoquinoline compounds.
科学研究应用
6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: This compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals .
作用机制
The mechanism of action of 6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .
相似化合物的比较
Similar Compounds
6-Isoquinolinol, 1,2,3,4-tetrahydro-1-[(4-hydroxyphenyl)methyl]-7-methoxy-: This compound has a similar core structure but with additional functional groups.
6-Methoxy-1-methyl-1,2,3,4-tetrahydro-7-isoquinolinol hydrochloride: Another related compound with a methoxy group at the 6th position and a hydrochloride salt form
Uniqueness
6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 7th position can affect its interaction with molecular targets and its overall pharmacokinetic properties.
属性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C10H13NO/c1-7-4-9-6-11-3-2-8(9)5-10(7)12/h4-5,11-12H,2-3,6H2,1H3 |
InChI 键 |
FDXZIUUNEVMSBB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(CCNC2)C=C1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


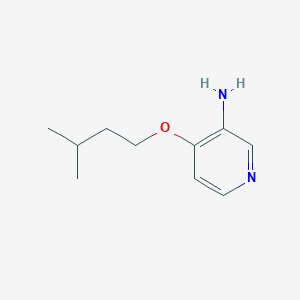




![4',5'-Dihydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine](/img/structure/B15325007.png)
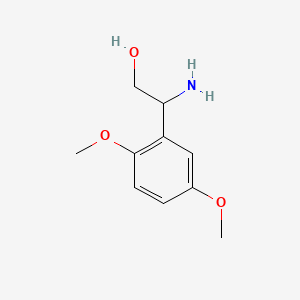
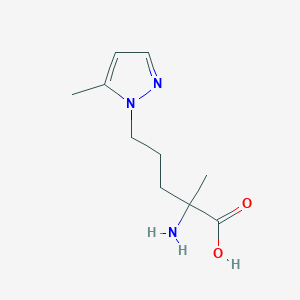


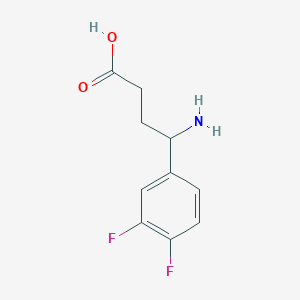

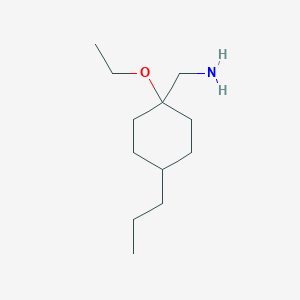
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine](/img/structure/B15325051.png)
